Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenoxy group via a thioacetamido bridge and an ethyl ester terminal. This structure combines multiple pharmacophores known for their biological relevance, including the 1,3,4-thiadiazole ring (associated with antimicrobial and anticancer activity) and the 4-chlorophenoxy moiety (implicated in enhanced lipophilicity and target binding) . Its synthesis typically involves multi-step nucleophilic substitution and condensation reactions, as observed in structurally related compounds .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S2/c1-2-25-14(24)7-18-13(23)9-27-16-21-20-15(28-16)19-12(22)8-26-11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROCPCJOBIQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a derivative ofglycine , an amino acid. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage.
Mode of Action
It is known that amino acid derivatives can influence various biological processes, including the secretion of anabolic hormones, energy metabolism, and neurotransmission.
Biological Activity
Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of thiadiazole derivatives and acetamido groups. The process can be summarized as follows:
- Formation of Thiadiazole : The initial step involves the reaction of appropriate precursors to form a thiadiazole ring, which is crucial for the biological activity.
- Acetamido Substitution : Subsequent reactions introduce acetamido groups at specific positions to enhance the compound's efficacy.
- Final Esterification : The final step usually involves esterification to yield the ethyl ester form of the compound.
Anticancer Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activities. For instance, a study found that similar compounds induced apoptosis in various cancer cell lines through intrinsic and extrinsic pathways, with notable increases in pro-apoptotic factors such as BAX and caspases .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | 15.6 | Induction of apoptosis |
| Similar Thiadiazole Derivative | A-549 | 12.3 | VEGFR-2 inhibition |
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures .
Antimicrobial Activity
This compound has been evaluated for antimicrobial activity against various pathogens. Its structure suggests potential efficacy against both bacterial and fungal strains due to the presence of chlorophenoxy and thiadiazole moieties.
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial evaluated the effects of a related thiadiazole compound on patients with advanced cancer. Results indicated a significant reduction in tumor size in 40% of participants after 12 weeks of treatment.
- Anti-inflammatory Effects in Animal Models : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential therapeutic benefits.
The biological activity of this compound can be attributed to several mechanisms:
- VEGFR Inhibition : Similar compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by upregulating BAX and downregulating Bcl-2 levels.
- Inflammatory Pathway Modulation : It modulates inflammatory pathways by inhibiting NF-kB activation and reducing cytokine production.
Comparison with Similar Compounds
Structural Analogs
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()
- A methyl group on the thiadiazole ring replaces the thio-linked acetamido chain, simplifying the structure but eliminating the dual acetamido functionality .
- Biological Implications :
- The absence of the thioether bridge may reduce stability in biological environments, as sulfur atoms often enhance radical scavenging or metal chelation.
2-Chloro-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl) Acetamide ()
- Structural Differences: A chloroacetamide group replaces the thioacetamido-ethyl ester chain. The 4-chlorophenyl group is directly attached to the thiadiazole, bypassing the phenoxy linkage .
- Synthetic Pathway :
- Synthesized via direct coupling of 4-chlorophenyl-thiadiazole with chloroacetamide, avoiding the multi-step thioether formation required for the target compound.
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid (, ID: 634174-15-5)
- Structural Differences: A benzoic acid substituent replaces the ethyl ester, introducing a carboxylic acid group that enhances hydrophilicity. The 5-chloro-2-methoxyphenyl group offers steric and electronic variations compared to the 4-chlorophenoxy group .
- Pharmacological Impact :
- The carboxylic acid may limit blood-brain barrier penetration compared to the ethyl ester in the target compound.
Physicochemical Properties
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Parameter | Method A (Ethanol Reflux) | Method B (DMF, RT) |
|---|---|---|
| Yield (%) | 68 | 82 |
| Purity (%) | 88 | 95 |
| Time (h) | 24 | 12 |
Q. Table 2: Biological Activity Across Analogues
| Substituent | COX-2 IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 4-Cl-PhO | 0.8 | 52.3 |
| 4-F-PhO | 1.2 | >100 |
| 2,4-diCl-PhO | 0.5 | 48.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
